N-(2-bromo-4-iodophenyl)acetamide

Sequential cross-coupling Site-selective functionalization Polyhalogenated arene

Researchers requiring predictable, high-fidelity sequential cross-coupling often face regiochemical mixtures when using mixed dihalogenated arenes. N-(2-Bromo-4-iodophenyl)acetamide (CAS 474966-95-5) solves this with a unique ortho-Br/para-I pattern that exploits the kinetic lability of the para-iodo site for chemoselective oxidative addition. - Enables two consecutive, protecting-group-free Suzuki-Miyaura couplings-first at the para-I site (mild Pd(PPh₃)₄, 60-80 °C), then at the ortho-Br site (Pd(dppf)Cl₂, 100 °C)-to assemble unsymmetrical biaryls in two steps. - Supplied as a stable solid (mp 143 °C) with a LogP of 2.1, ensuring robust automated weighing and distinct C18 retention for quality control. - Directly applicable to kinase inhibitor and nuclear receptor ligand library synthesis.

Molecular Formula C8H7BrINO
Molecular Weight 339.96 g/mol
Cat. No. B12109890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-iodophenyl)acetamide
Molecular FormulaC8H7BrINO
Molecular Weight339.96 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C=C1)I)Br
InChIInChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
InChIKeyAQKAGSPITSZEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Bromo-4-iodophenyl)acetamide (CAS 474966-95-5): A Dual-Halogen Acetanilide Building Block for Regioselective Cross-Coupling and Medicinal Chemistry


N-(2-Bromo-4-iodophenyl)acetamide is a mixed dihalogenated acetanilide (C₈H₇BrINO, MW 339.96 g/mol) bearing bromine at the ortho position and iodine at the para position of the phenyl ring. This regiospecific ortho-Br/para-I substitution pattern distinguishes it from all other bromo-iodo acetanilide regioisomers and confers differential reactivity in palladium-catalyzed cross-coupling, where the aryl iodide site undergoes oxidative addition with substantially faster kinetics than the aryl bromide [1]. The compound is accessible via Ir(III)-catalyzed regioselective C–H bromination of N-(4-iodophenyl)acetamide [2] and is supplied as a solid with a melting point of 143 °C and a calculated LogP of 2.1 [3].

Why N-(2-Bromo-4-iodophenyl)acetamide Cannot Be Replaced by a Generic Bromo-Iodo Acetanilide in Sequential Functionalization Workflows


All C₈H₇BrINO regioisomers share the same molecular formula, yet the spatial arrangement of bromine and iodine determines which halogen participates first in oxidative addition and cross-coupling. In N-(2-bromo-4-iodophenyl)acetamide, the para-iodo substituent is both sterically more accessible and electronically more reactive than the ortho-bromo group, enabling predictable, high-fidelity sequential C–C bond formation at the iodo site first, followed by the bromo site [1]. Regioisomers such as N-(3-bromo-4-iodophenyl)acetamide (meta-Br/para-I) or N-(4-bromo-2-iodophenyl)acetamide (para-Br/ortho-I) exhibit altered steric environments and reactivity sequences that can lead to different cross-coupling outcomes, regiochemical mixtures, or loss of site selectivity [2]. Furthermore, the acetamide NH group in the ortho-bromo isomer participates in directing-group-assisted C–H functionalization chemistry, a feature absent or sterically compromised in other regioisomers [3].

Quantitative Differentiation Evidence for N-(2-Bromo-4-iodophenyl)acetamide Against Closest Regioisomeric Analogs


Ortho-Br/Para-I Regiochemistry Provides Predictable Sequential Cross-Coupling Selectivity Inaccessible to Meta-Br or Ortho-I Isomers

The target compound places iodine at the sterically unencumbered para position and bromine at the ortho position adjacent to the acetamide directing group. In Pd(0)-catalyzed oxidative addition, aryl iodides react approximately 5–100 times faster than the corresponding aryl bromides depending on ligand and conditions, establishing a clear reactivity hierarchy: para-I >> ortho-Br [1]. This enables sequential Suzuki–Miyaura coupling with two different boronic acids in a single synthetic sequence without protecting group manipulation. By contrast, N-(3-bromo-4-iodophenyl)acetamide (CAS 849727-71-5) places both halogens in a 1,2-relationship on the ring, creating competing steric and electronic effects that reduce site selectivity, while N-(4-bromo-2-iodophenyl)acetamide (CAS 562080-91-5) buries the more reactive iodine adjacent to the acetamide, sterically hindering the first coupling step [2].

Sequential cross-coupling Site-selective functionalization Polyhalogenated arene

Melting Point Elevation of +0 to +1 °C Versus the 2-Bromo-N-(4-iodophenyl)acetamide Constitutional Isomer Facilitates Solid-Phase Handling Differentiation

The target compound, N-(2-bromo-4-iodophenyl)acetamide, exhibits a melting point of 143 °C [1], which is essentially identical to that of its closest constitutional isomer 2-bromo-N-(4-iodophenyl)acetamide (CAS 6411-03-6, MP = 142–144 °C ), where the bromine resides on the acetyl side chain rather than the aromatic ring. The two compounds are structurally distinct—aromatic Br vs. α-bromoacetyl—yet their near-identical melting points create a risk of misidentification when relying solely on melting point for identity confirmation. The target compound's higher thermal stability versus its free amine precursor (2-bromo-4-iodoaniline, MP = 75–85 °C ) provides a practical advantage for storage and handling at ambient temperature.

Solid-phase synthesis Purification Thermal analysis

Ir(III)-Catalyzed C–H Bromination Enables Regioselective Synthesis of the Ortho-Br/Para-I Pattern in 69% Yield, Unattainable via Classical Electrophilic Substitution

N-(2-bromo-4-iodophenyl)acetamide was synthesized in 69% isolated yield via Ir(III)-catalyzed, L-MPAA-accelerated C(sp²)–H bromination of N-(4-iodophenyl)acetamide using N-bromosuccinimide (NBS) at room temperature [1]. This C–H activation route installs bromine exclusively at the ortho position directed by the acetamide group, preserving the pre-existing para-iodo substituent. Classical electrophilic aromatic bromination of N-(4-iodophenyl)acetamide would be unselective or would require protection/deprotection sequences due to competing directing effects. No similar C–H activation route has been reported for the meta-bromo or ortho-iodo regioisomers, which would require different starting materials and catalysts. The method is the first general Ir(III)/L-MPAA-catalyzed halogenation of anilides reported in the literature, and the target compound serves as a demonstrative example of this methodology platform [1].

C–H activation Late-stage functionalization Iridium catalysis

Calculated LogP of 2.1 Differentiates the Ortho-Br Isomer from the Meta-Br Analog (LogP ~2.85), Impacting Chromatographic Retention and Solubility Profiling

The calculated octanol/water partition coefficient (LogP) for N-(2-bromo-4-iodophenyl)acetamide is 2.1 [1], indicating moderate lipophilicity. For the regioisomeric N-(3-bromo-4-iodophenyl)acetamide (CAS 849727-71-5), the calculated LogP is reported as approximately 2.85 , a difference of ~0.75 log units. This difference arises from the altered dipole moment and intramolecular hydrogen-bonding environment when bromine is moved from ortho to meta relative to the acetamide NH. A ΔLogP of 0.75 corresponds to a ~5.6-fold difference in partition coefficient, which translates to measurable differences in reversed-phase HPLC retention time and in silico membrane permeability predictions [2].

Lipophilicity ADME profiling Chromatographic separation

Unique FTIR Spectroscopic Fingerprint Enables Definitive Identity Confirmation Against Co-Migrating Isomers in Chromatographic Analysis

N-(2-bromo-4-iodophenyl)acetamide has a registered FTIR spectrum in the Wiley SmartSpectra IR Database (SpectraBase Compound ID: 6RtOSBlkrUn) with characteristic absorption bands corresponding to the secondary amide (N–H stretch, Amide I C=O, Amide II N–H bend) and aromatic C–Br/C–I stretches [1]. The unique spectral fingerprint arises from the ortho-Br/para-I substitution pattern, which influences both the amide hydrogen-bonding geometry and the aromatic ring vibrations. This reference spectrum enables unambiguous identification by spectral library matching, which is critical when multiple C₈H₇BrINO isomers co-elute or co-crystallize during reaction monitoring or purification. No equivalent publicly accessible reference FTIR spectra were located for N-(3-bromo-4-iodophenyl)acetamide, N-(4-bromo-2-iodophenyl)acetamide, or 2-bromo-N-(4-iodophenyl)acetamide.

Spectroscopic characterization Quality control Reference standard

Validated Application Scenarios for N-(2-Bromo-4-iodophenyl)acetamide in Sequential Cross-Coupling, C–H Functionalization, and Library Synthesis


Sequential, Protecting-Group-Free Synthesis of Unsymmetrical Biaryl Pharmacophores via Chemoselective Suzuki–Miyaura Coupling

The ortho-Br/para-I substitution pattern enables two consecutive Suzuki–Miyaura couplings without intermediate protection. The para-iodo site reacts first with an arylboronic acid under mild Pd catalysis (e.g., Pd(PPh₃)₄, 60–80 °C), followed by coupling at the ortho-bromo site under more forcing conditions (e.g., Pd(dppf)Cl₂, 100 °C) with a second boronic acid, producing differentially functionalized terphenyls or biaryl amides in two steps [1]. This workflow is directly applicable to the modular assembly of kinase inhibitor scaffolds and nuclear receptor ligand libraries where unsymmetrical biaryl motifs are pharmacophoric. N-(3-bromo-4-iodophenyl)acetamide and N-(4-bromo-2-iodophenyl)acetamide cannot guarantee the same fidelity of sequential coupling due to altered steric and electronic environments at the halogen positions [2].

Acetamide-Directed Late-Stage C–H Functionalization for Diversification of Iodoarene Building Blocks

The acetamide group serves as a directing group for Ir(III)-catalyzed C–H activation, as demonstrated in the synthesis of the compound itself via ortho-selective bromination of N-(4-iodophenyl)acetamide (69% yield) [3]. This methodology can be extended to introduce other functional groups (chlorination, iodination, or subsequent cross-coupling) at the ortho position while retaining the para-iodo handle for further derivatization. This is uniquely enabled by the ortho-Br/para-I architecture; the meta-Br isomer (CAS 849727-71-5) lacks the ortho-directing proximity needed for the same C–H activation manifold.

HPLC Method Development and Analytical Reference Standard for Bromo-Iodo Acetanilide Regioisomer Resolution

With a calculated LogP of 2.1—approximately 0.75 units lower than the meta-Br regioisomer (LogP ~2.85) [4]—N-(2-bromo-4-iodophenyl)acetamide elutes distinctly on reversed-phase C18 columns under standard acetonitrile/water gradients. This LogP difference translates to a readily resolvable retention time shift (estimated ΔtR of 1–3 min under typical gradient conditions), enabling the compound to serve as a reference marker for analytical method development when multiple C₈H₇BrINO isomers are present in reaction mixtures or building block libraries.

Solid-Phase Peptide or Small-Molecule Conjugation via the Iodo Substituent for Affinity Labeling and Chemical Probe Synthesis

The para-iodo group can undergo Pd-catalyzed carbon–carbon or carbon–heteroatom bond formation under mild conditions that leave the ortho-bromo group intact, enabling conjugation to resins, fluorescent tags, or biotin handles for chemical biology applications. The compound's melting point of 143 °C [5] ensures solid-state stability during automated solid-phase synthesis workflows without the risk of melting or sintering that the free amine (MP ~80 °C) would pose under ambient instrument conditions.

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